molecular formula C9H8BrN3 B8758081 5-Bromo-1-hydrazinylisoquinoline

5-Bromo-1-hydrazinylisoquinoline

Cat. No.: B8758081
M. Wt: 238.08 g/mol
InChI Key: ALLCCIJVYTYISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-hydrazinylisoquinoline is a brominated isoquinoline derivative featuring a hydrazinyl (-NHNH₂) substituent at the 1-position. These analogs are critical intermediates in pharmaceutical and organic synthesis, often leveraged for their reactivity in cross-coupling reactions or as building blocks for bioactive molecules .

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

(5-bromoisoquinolin-1-yl)hydrazine

InChI

InChI=1S/C9H8BrN3/c10-8-3-1-2-7-6(8)4-5-12-9(7)13-11/h1-5H,11H2,(H,12,13)

InChI Key

ALLCCIJVYTYISB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2NN)C(=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the bromination of isoquinoline using bromine in nitrobenzene, yielding 5-bromoisoquinoline . This intermediate can then be reacted with hydrazine hydrate under reflux conditions to produce 5-Bromo-1-hydrazinylisoquinoline.

Industrial Production Methods: While specific industrial production methods for 5-Bromo-1-hydrazinylisoquinoline are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity isoquinoline, bromine, and hydrazine hydrate, and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-hydrazinylisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions, potentially forming different oxidation states of nitrogen.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products depend on the nucleophile used; for example, using phenylboronic acid in a Suzuki-Miyaura coupling can yield 5-phenyl-1-hydrazinoisoquinoline.

    Oxidation Reactions: Oxidation of the hydrazine group can lead to the formation of azo or azoxy compounds.

Scientific Research Applications

5-Bromo-1-hydrazinylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-hydrazinylisoquinoline largely depends on its interaction with biological molecules. The hydrazine group can form covalent bonds with various biomolecules, potentially inhibiting enzymes or altering cellular pathways. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Brominated Isoquinoline Derivatives

Structural and Physicochemical Properties

The table below summarizes key brominated isoquinoline derivatives from the evidence, highlighting substituent effects:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Physical State Key Properties/Applications References
5-Bromoisoquinoline Br at 5-position C₉H₆BrN 208.06 Solid High-purity synthetic intermediate
7-Bromo-1-chloroisoquinoline Br (7), Cl (1) C₉H₅BrClN 246.51 Yellow solid Organic synthesis intermediate
5-Bromo-1-nitroisoquinoline Br (5), NO₂ (1) C₉H₅BrN₂O₂ 253.05 Solid Reactive for further functionalization
5-Bromo-8-methoxy-2-methylquinoline Br (5), OCH₃ (8), CH₃ (2) C₁₁H₁₀BrNO 260.11 Solid Potential pharmacophore modification
5-Bromo-3-chloro-1-methylisoquinoline Br (5), Cl (3), CH₃ (1) C₁₀H₇BrClN 256.53 Solid Specialty chemical synthesis

Key Observations :

  • Halogen Effects: Chloro substituents (e.g., 7-Bromo-1-chloroisoquinoline) increase molar mass and polarity, influencing solubility and reactivity in nucleophilic substitutions .
  • Nitro Groups: The nitro group in 5-Bromo-1-nitroisoquinoline enhances electrophilicity, making it suitable for reduction or coupling reactions .
  • Methoxy/Methyl Groups: Electron-donating groups (e.g., 5-Bromo-8-methoxy-2-methylquinoline) may stabilize the aromatic system, altering UV absorption and bioavailability .
5-Bromoisoquinoline Derivatives
  • Direct Bromination: describes a high-yield (good purity) synthesis of 5-Bromoisoquinoline using cost-effective reagents, avoiding isomer separation issues seen in earlier methods .
  • Chlorination/Nitration: 7-Bromo-1-chloroisoquinoline and 5-Bromo-1-nitroisoquinoline are synthesized via electrophilic substitution, though yields and conditions vary based on substituent positioning .
  • Multi-Substituted Derivatives: Compounds like 5-Bromo-8-methoxy-2-methylquinoline require sequential functionalization, often involving protective groups to direct regioselectivity .

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